6-(1,3-Benzodioxol-5-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazolothiadiazole core, and a phenylethyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the formation of the triazolothiadiazole core through cyclization reactions. The final step involves the introduction of the phenylethyl sulfide group via nucleophilic substitution reactions. Common reagents used in these steps include hydrazine, sulfur, and various alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
Uniqueness
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is unique due to its combination of a benzodioxole ring, a triazolothiadiazole core, and a phenylethyl sulfide moiety. This combination imparts distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or 4-methoxyphenethylamine.
Properties
Molecular Formula |
C19H16N4O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O2S2/c1-2-4-13(5-3-1)8-9-26-11-17-20-21-19-23(17)22-18(27-19)14-6-7-15-16(10-14)25-12-24-15/h1-7,10H,8-9,11-12H2 |
InChI Key |
KMNJJHLGHBKXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CSCCC5=CC=CC=C5 |
Origin of Product |
United States |
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